molecular formula C20H24N2O5S B2441750 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide CAS No. 1171805-56-3

2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide

Cat. No.: B2441750
CAS No.: 1171805-56-3
M. Wt: 404.48
InChI Key: ZJSYKXRHFNIZHJ-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescent Properties

2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide, due to its structural similarity to compounds studied for their fluorescent properties upon interaction with metals like zinc(II), could have potential applications in the development of specific cellular fluorophores for zinc(II). Analogues of similar compounds have demonstrated the ability to form fluorescent complexes with zinc(II), showing a bathochromic shift in their UV/vis spectra, and have been explored for their spectroscopic applications (Kimber et al., 2000). The exploration of such derivatives emphasizes the importance of structural modifications in enhancing fluorescence and selectivity towards specific metals, potentially offering new tools for biochemical assays and imaging applications.

Antimicrobial Applications

Further research into structurally related compounds has revealed significant antimicrobial activities, suggesting potential applications for this compound in the development of new antimicrobial agents. For instance, novel quinazoline derivatives synthesized for their antimicrobial properties displayed high activity against various strains of bacteria and fungi, indicating the influence of the quinoline and sulfonamide groups on antimicrobial efficacy (Vanparia et al., 2010). These findings support the potential exploration of this compound and its analogues for antimicrobial applications, leveraging the structural features that contribute to bioactivity.

Enzyme Inhibition for Therapeutic Applications

The compound's potential for enzyme inhibition has been highlighted through studies on similar molecules, which have demonstrated significant inhibitory effects on specific enzymes, suggesting therapeutic applications. For instance, sulfonamide derivatives have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, relevant to the treatment of Alzheimer's disease (Abbasi et al., 2018). This suggests that this compound could be explored for its enzyme inhibitory properties, potentially contributing to the development of new therapeutic agents targeting neurological disorders.

Properties

IUPAC Name

2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-6-9-18(27-3)19(11-14)28(24,25)21-16-8-7-15-5-4-10-22(17(15)12-16)20(23)13-26-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSYKXRHFNIZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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